molecular formula C13H16BrNO B13735983 2-Aza-2-benzyl-7-bromo-6-hydroxy-2-bicyclo(2.2.1)heptane

2-Aza-2-benzyl-7-bromo-6-hydroxy-2-bicyclo(2.2.1)heptane

Cat. No.: B13735983
M. Wt: 282.18 g/mol
InChI Key: FTTFJOMXKVYTED-IKWCTNDRSA-N
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Description

2-Aza-2-benzyl-7-bromo-6-hydroxy-2-bicyclo(2.2.1)heptane is a complex organic compound with the molecular formula C13H16BrNO and a molar mass of 282.18 g/mol . This compound is characterized by its unique bicyclic structure, which includes a bromine atom, a hydroxyl group, and an aza-bicycloheptane framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aza-2-benzyl-7-bromo-6-hydroxy-2-bicyclo(2.2.1)heptane typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form the bicycloheptane structure.

    Introduction of the Aza Group: The aza group can be introduced through a nucleophilic substitution reaction, where an amine reacts with a suitable leaving group on the bicyclic core.

    Bromination: The bromine atom is introduced through an electrophilic bromination reaction, typically using bromine or a bromine-containing reagent.

    Hydroxylation: The hydroxyl group can be introduced through an oxidation reaction, where a suitable oxidizing agent converts a precursor group (e.g., an alcohol) to the hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Aza-2-benzyl-7-bromo-6-hydroxy-2-bicyclo(2.2.1)heptane can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions and reagents used.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a de-brominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.

    Addition: The double bonds in the bicyclic core can undergo addition reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

    Substitution: Common nucleophiles include sodium azide (NaN3), sodium thiolate (NaSR), and sodium alkoxide (NaOR).

    Addition: Common electrophiles include halogens (e.g., Br2, Cl2) and acids (e.g., HCl, HBr).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the bromine atom with an amine may yield an amino derivative.

Scientific Research Applications

2-Aza-2-benzyl-7-bromo-6-hydroxy-2-bicyclo(2.2.1)heptane has a wide range of scientific research applications, including:

    Chemistry: This compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: This compound has potential therapeutic applications, including as an antimicrobial agent and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2-Aza-2-benzyl-7-bromo-6-hydroxy-2-bicyclo(2.2.1)heptane involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play key roles in its reactivity and biological activity. The compound may act as an inhibitor or activator of certain enzymes, depending on its structure and the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Aza-2-benzyl-7-bromo-2-bicyclo(2.2.1)heptane: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

    2-Aza-2-benzyl-6-hydroxy-2-bicyclo(2.2.1)heptane: Lacks the bromine atom, which may affect its reactivity and biological activity.

    2-Aza-2-benzyl-7-chloro-6-hydroxy-2-bicyclo(2.2.1)heptane: Contains a chlorine atom instead of a bromine atom, which may affect its reactivity and biological activity.

Uniqueness

2-Aza-2-benzyl-7-bromo-6-hydroxy-2-bicyclo(221)heptane is unique due to the presence of both the bromine atom and the hydroxyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H16BrNO

Molecular Weight

282.18 g/mol

IUPAC Name

(1R,4R)-2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptan-6-ol

InChI

InChI=1S/C13H16BrNO/c14-12-10-6-11(16)13(12)15(8-10)7-9-4-2-1-3-5-9/h1-5,10-13,16H,6-8H2/t10-,11?,12?,13-/m1/s1

InChI Key

FTTFJOMXKVYTED-IKWCTNDRSA-N

Isomeric SMILES

C1[C@@H]2CN([C@H](C1O)C2Br)CC3=CC=CC=C3

Canonical SMILES

C1C2CN(C(C1O)C2Br)CC3=CC=CC=C3

Origin of Product

United States

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